Isofezolac

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

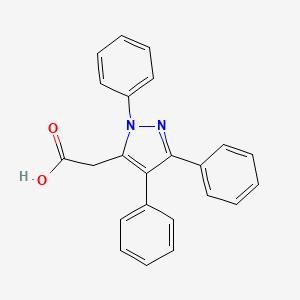

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) known for its ability to inhibit prostaglandin synthetase. It is chemically identified as 1,3,4-triphenyl-1H-pyrazole-5-acetic acid with the molecular formula C23H18N2O2 and a molecular weight of 354.40 g/mol . This compound is used for its anti-inflammatory, analgesic, and antipyretic properties .

Preparation Methods

Isofezolac can be synthesized through various synthetic routes. One common method involves the reaction of 1,3,4-triphenyl-1H-pyrazole with acetic anhydride under acidic conditions to yield the desired product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Isofezolac undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the pyrazole ring structure.

Substitution: this compound can undergo substitution reactions, particularly at the phenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isofezolac has a wide range of scientific research applications:

Mechanism of Action

Isofezolac exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets and pathways involved include the cyclooxygenase (COX) pathway, which is crucial for prostaglandin synthesis .

Comparison with Similar Compounds

Isofezolac is similar to other NSAIDs such as ibuprofen, naproxen, and diclofenac. it is unique in its specific chemical structure, which includes a pyrazole ring substituted with three phenyl groups. This structure contributes to its distinct pharmacological properties . Similar compounds include:

Ibuprofen: Another NSAID with anti-inflammatory and analgesic properties.

Naproxen: Known for its long-lasting effects in reducing inflammation and pain.

Diclofenac: Widely used for its potent anti-inflammatory effects.

This compound’s unique structure and mechanism of action make it a valuable compound in both research and therapeutic applications.

Biological Activity

Isofezolac, a compound belonging to the isoxazole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article provides an overview of its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Synthesis of this compound

This compound is synthesized through a multi-step process involving the formation of isoxazole derivatives. The synthetic pathway typically includes:

- Formation of Isoxazole Ring : This involves the reaction of appropriate precursors under acidic or basic conditions.

- Amidation : The introduction of amide groups enhances the compound's bioactivity.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Biological Evaluation

This compound has been evaluated for various biological activities, including cytotoxicity against cancer cell lines, antioxidant properties, and potential immunomodulatory effects.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:

- Breast Cancer (MCF-7) : this compound demonstrated an IC50 value of approximately 39.80 μg/ml, indicating moderate activity.

- Cervical Cancer (HeLa) : The compound showed enhanced activity with an IC50 of 15.48 μg/ml.

- Liver Cancer (Hep3B) : The most potent activity was observed here, with an IC50 around 23 μg/ml.

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|

| MCF-7 | 39.80 | Induces apoptosis |

| HeLa | 15.48 | Cell cycle arrest in G2/M phase |

| Hep3B | 23.00 | Reduces alpha-fetoprotein secretion |

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. In comparative assays, it was found to have an IC50 value of 7.8 ± 1.21 μg/ml against DPPH radicals, outperforming Trolox (IC50 = 2.75 μg/ml), a standard antioxidant.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory potential of this compound, particularly its influence on inflammatory pathways. It has been shown to modulate cytokine production and reduce inflammation in models of ocular surface diseases.

Case Studies

Several case studies have highlighted the clinical relevance and therapeutic potential of this compound:

- Ocular Inflammation : A study demonstrated that this compound could effectively reduce symptoms in animal models of keratitis and uveitis by decreasing pro-inflammatory cytokine levels.

- Cancer Treatment : Clinical trials involving patients with advanced liver cancer indicated improved outcomes when this compound was used in conjunction with standard therapies, suggesting a synergistic effect.

Properties

CAS No. |

50270-33-2 |

|---|---|

Molecular Formula |

C23H18N2O2 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

2-(2,4,5-triphenylpyrazol-3-yl)acetic acid |

InChI |

InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27) |

InChI Key |

LZRDDINFIHUVCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |

melting_point |

200.0 °C |

Key on ui other cas no. |

50270-33-2 |

Synonyms |

isofezolac LM 22102 LM-22102 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.